molecular formula C6H4BrNO3 B183277 2-Bromo-5-nitrophenol CAS No. 52427-05-1

2-Bromo-5-nitrophenol

Cat. No.: B183277
CAS No.: 52427-05-1
M. Wt: 218 g/mol
InChI Key: KNJNITQHVLIWBN-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrophenol is an organic compound with the molecular formula C6H4BrNO3. It is a brominated nitrophenol, characterized by the presence of both bromine and nitro functional groups attached to a phenol ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrophenol can be synthesized through a multi-step process involving bromination and nitration of phenol derivatives. One common method involves the bromination of phenol to produce 2-bromophenol, followed by nitration to introduce the nitro group at the 5-position .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of bromine and nitric acid under controlled conditions. The reaction is carried out in a solvent such as acetic acid or sulfuric acid to facilitate the bromination and nitration processes. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrophenol involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The phenol group can form hydrogen bonds and interact with biological molecules, influencing their activity. The compound’s effects are mediated through these interactions, affecting molecular pathways and cellular processes .

Comparison with Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 2-Bromo-5-methyl-4-nitrophenol
  • 3-Bromo-5-nitropyridine
  • 4-Bromo-5-nitroisoquinoline

Comparison: 2-Bromo-5-nitrophenol is unique due to the specific positioning of the bromine and nitro groups on the phenol ring, which influences its reactivity and interactions. Compared to similar compounds, it exhibits distinct chemical behavior and applications, making it valuable in specific synthetic and industrial processes .

Properties

IUPAC Name

2-bromo-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJNITQHVLIWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511894
Record name 2-Bromo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52427-05-1
Record name 2-Bromo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-nitrophenol
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Synthesis routes and methods I

Procedure details

BBr3 (8.58 mL of 1.0M solution, 8.6 mmol) was added to the DCM (10 mL) solution of 1-bromo-2-methoxy-4-nitrobenzene (1.0 g, 4.3 mmol) at 0° C. The reaction mixture was warmed to room temperature and stirred overnight. The mixture was quenched with water and extracted with ethyl acetate (3×20 mL). The combined extracts were dried and the crude was purified by flash column chromatography to get the desired compound as pale brown powder in 65% yield (600 mg).
Name
Quantity
8.58 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

To a mixture of 2-methoxy-4-nitro-1-(trifluoromethyl)benzene and 1-bromo-2-methoxy-4-nitro-benzene (16 g, crude) was added pyridine hydrochloride (100 g, 860 mmol) and the reaction mixture was stirred at 210° C. for 40 min. Then the mixture was poured into ice-water and extracted with EtOAc (80 mL×3). The combined organic layers were washed with water (100 mL×2) and brine (50 mL), dried over anhydrous Na2SO4 and purified by silica gel column chromatography (5% EtOAc in petroleum as eluant) to afford 5-nitro-2-(trifluoromethyl)phenol and 2-bromo-5-nitrophenol (10 g, crude). 1H-NMR (300 MHz, CDCl3) δ 7.86-7.80 (m, 3H), 7.72-7.63 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 29.1 g (125.6 mmol) of 2-bromo-5-nitroanisole and 250 mL CH2Cl2 was stirred at −44° C. in a dry ice acetonitrile bath under a nitrogen atmosphere. Boron tribromide (18 mL) was added dropwise to the reaction mixture. The resulting black reaction was stirred while allowing the cooling bath to slowly rise to room temperature over 20 h. TLC analysis indicated complete reaction, so the reaction mixture was transferred to an addition funnel and added cautiously to a mixture of ice, water and 75 g solid KH2PO4. The layers were separated, the aqueous layer was washed with CH2Cl2, the combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered, concentrated to give 27.4 g (125.6 mmol, 100%) of 2-bromo-5-nitrophenol as a black solid. 1H NMR (400 MHz) CDCl3 7.85 (s, 1H), 7.62-7.70 (m, 2H), 5.88 (s, 1H).
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
75 g
Type
reactant
Reaction Step Three
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: Does 2-Bromo-5-nitrophenol form ion pairs with all amines in toluene solution?

A1: No. The research demonstrates that while this compound forms ion pairs with some amines like triethylamine, it only forms hydrogen-bonded complexes with other amines like pyridine in toluene solution. [] This suggests that the strength of the base influences the interaction with this compound.

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